REACTION_CXSMILES
|
O.Cl.[NH2:3][C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].C(=O)([O-])[O-].[Na+].[Na+].I[CH2:17][C:18](N)=[O:19].Cl>O>[O:19]=[C:18]1[NH:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][S:6][CH2:17]1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining pH at 8.0
|
Type
|
WAIT
|
Details
|
further the reaction was carried out in a sealed tube at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with hot ethanol
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.Cl.[NH2:3][C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].C(=O)([O-])[O-].[Na+].[Na+].I[CH2:17][C:18](N)=[O:19].Cl>O>[O:19]=[C:18]1[NH:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][S:6][CH2:17]1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining pH at 8.0
|
Type
|
WAIT
|
Details
|
further the reaction was carried out in a sealed tube at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with hot ethanol
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |